Cas no 618092-70-9 (2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine)

2-(4-Chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-phenyl and p-tolyl substitution, contributing to its stability and reactivity in synthetic pathways. The compound’s amine functionality enhances its versatility as an intermediate for further chemical modifications. Its well-defined molecular architecture allows for precise interactions in target-specific applications, making it valuable in the development of biologically active compounds. The product is characterized by high purity and consistent synthesis protocols, ensuring reliability in research and industrial settings. Its thermal and chemical stability further supports its utility in diverse experimental conditions.
2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine structure
618092-70-9 structure
Product Name:2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine
CAS No:618092-70-9
MF:C16H14ClN3
MW:283.755462169647
CID:955289
PubChem ID:1478027
Update Time:2025-05-20

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine
    • 2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine
    • 4W-0341
    • 1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine
    • 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
    • AKOS005093222
    • 1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-amine
    • 618092-70-9
    • DTXSID30363135
    • Inchi: 1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
    • InChI Key: LREOJQVWQLCFSC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=CC(C2C=CC(C)=CC=2)=N1)N

Computed Properties

  • Exact Mass: 283.08800
  • Monoisotopic Mass: 283.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 481.3±45.0 °C at 760 mmHg
  • Flash Point: 244.9±28.7 °C
  • PSA: 43.84000
  • LogP: 4.66450
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine Security Information

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine Pricemore >>

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Additional information on 2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine

Professional Introduction to Compound with CAS No 618092-70-9 and Product Name: 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine

The compound with the CAS number 618092-70-9 and the product name 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework, characterized by a pyrazole core substituted with chlorophenyl and p-tolyl groups, positions it as a promising candidate for further exploration in drug discovery and development.

At the heart of this compound's appeal lies its pyrazole scaffold, a heterocyclic system widely recognized for its biological activity. Pyrazoles have been extensively studied for their role in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer applications. The presence of a chloro substituent at the 4-position of the phenyl ring introduces a level of electronic and steric modulation that can significantly influence the compound's interactions with biological targets. Similarly, the p-tolyl group at the 5-position of the pyrazole ring contributes to the molecule's overall lipophilicity and binding affinity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties, including binding affinities and metabolic stability. Studies utilizing molecular docking simulations have suggested that 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine may exhibit strong binding interactions with enzymes and receptors involved in critical biological pathways. This has prompted researchers to investigate its potential as an inhibitor or modulator of these targets, particularly in the context of metabolic disorders and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrazole core, followed by functional group transformations to introduce the chlorophenyl and p-tolyl substituents. Advances in catalytic methods have allowed for more efficient and environmentally friendly synthetic routes, reducing waste generation and improving overall sustainability.

In vitro studies have begun to unravel the pharmacological profile of 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes, suggesting its potential as a lead compound for further medicinal chemistry optimization. Additionally, preliminary toxicity assessments indicate that the compound exhibits moderate solubility in aqueous media, which is favorable for formulation development.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel molecular entities with desired properties. By leveraging large datasets of bioactive compounds, these algorithms can predict how modifications to 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine might enhance its therapeutic efficacy or reduce side effects. This high-throughput virtual screening approach has already led to several promising derivatives that are being further investigated.

Future research directions for this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide insights into its therapeutic potential and help guide further structural modifications. Additionally, preclinical studies are needed to assess its safety profile and pharmacokinetic properties in animal models before human clinical trials can be considered.

The versatility of pyrazole derivatives as pharmacophores continues to drive innovation in medicinal chemistry. By systematically varying substituents such as chlorophenyl and p-tolyl groups, researchers can fine-tune the pharmacological properties of these compounds to meet specific therapeutic needs. The case of 618092-70-9 underscores the importance of interdisciplinary collaboration between synthetic chemists, computational modelers, and biologists in unlocking the full potential of novel chemical entities.

As our understanding of disease mechanisms evolves, so too does our capacity to design molecules that precisely target pathological processes. The development of 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine exemplifies how structural innovation can lead to breakthroughs in drug discovery. With continued investment in research infrastructure and computational tools, compounds like this one hold promise for addressing some of society's most pressing health challenges.

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